molecular formula C12H16FNO B1309520 (4-Fluorophenyl)(piperidin-4-yl)methanol CAS No. 54924-33-3

(4-Fluorophenyl)(piperidin-4-yl)methanol

Cat. No.: B1309520
CAS No.: 54924-33-3
M. Wt: 209.26 g/mol
InChI Key: GEOSFHFASCZYCA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(piperidin-4-yl)methanol is an organic compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group attached to the piperidine ring via a methanol linkage

Scientific Research Applications

(4-Fluorophenyl)(piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate imine formed by the condensation of 4-fluorobenzaldehyde and piperidine using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.

    Reduction: The compound can be reduced further to form various alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of (4-Fluorophenyl)(piperidin-4-yl)methanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanol
  • (4-Fluorophenyl)(piperidin-4-yl)methanone
  • (4-Fluorophenyl)(2-pyridinyl)methanol

Comparison:

    (4-Fluorophenyl)(pyridin-4-yl)methanol: Similar structure but with a pyridine ring instead of piperidine, which may alter its binding properties and biological activity.

    (4-Fluorophenyl)(piperidin-4-yl)methanone:

    (4-Fluorophenyl)(2-pyridinyl)methanol: Features a pyridine ring at a different position, which can influence its chemical behavior and interactions.

(4-Fluorophenyl)(piperidin-4-yl)methanol stands out due to its unique combination of a fluorophenyl group and a piperidine ring, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOSFHFASCZYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406506
Record name (4-fluorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54924-33-3
Record name (4-fluorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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